molecular formula C7H5NO2 B14622957 N-oxobenzamide CAS No. 58696-10-9

N-oxobenzamide

Cat. No.: B14622957
CAS No.: 58696-10-9
M. Wt: 135.12 g/mol
InChI Key: ZDVQNKMYFPSYRE-UHFFFAOYSA-N
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Description

N-oxobenzamide is a chemical compound intended for research and experimental use in a laboratory setting. It is part of the broader benzamide class, which are stable organic compounds frequently utilized as building blocks in medicinal chemistry and drug discovery programs . Benzamide derivatives are investigated for their potential to interact with biologically significant enzymes. Recent scientific literature highlights research into related structures for their activity as inhibitors of acid ceramidase and for their potential multi-targeting properties in neurodegenerative disease models, such as inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1) . The mechanism of action for such compounds can vary by specific structure but may involve covalent modification of enzyme active sites or interaction with key regulatory pockets to modulate protein function . Researchers value this scaffold for its synthetic versatility, allowing for the introduction of various substituents to conduct detailed structure-activity relationship (SAR) studies . This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

58696-10-9

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

N-oxobenzamide

InChI

InChI=1S/C7H5NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5H

InChI Key

ZDVQNKMYFPSYRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-oxobenzamide can be synthesized through the oxidation of benzamide. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-oxobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-oxobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-oxobenzamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

2-Aminobenzamide

Structural Differences :

  • N-Oxobenzamide features an N-oxide group, whereas 2-aminobenzamide has an amino (-NH₂) substituent at the ortho position of the benzene ring.

Physicochemical Properties :

Property This compound (Inferred) 2-Aminobenzamide
Molecular Weight ~151.14 g/mol 136.15 g/mol
Polarity High (due to N-oxide) Moderate
Solubility Likely water-soluble Low in water

N-{2-[2-(5-Nitro-2-oxo-2H-indol-3-yl)hydrazino]-2-oxoethyl}benzamide

Structural Differences :

  • This compound (CAS: 304651-79-4) features a nitro (-NO₂) group, an indole ring, and a hydrazine linker, unlike this compound’s simpler N-oxide modification .

Research Findings :

  • Nitro-substituted benzamides are often explored for antimicrobial and anticancer activities due to their electron-deficient aromatic systems .
  • The hydrazine linker in this compound may facilitate chelation with metal ions, a property less pronounced in this compound.

Key Data :

Property This compound (Inferred) Nitro-Indole-Benzamide
Molecular Formula C₇H₇NO₂ C₁₇H₁₄N₅O₅
Molecular Weight ~151.14 g/mol 376.33 g/mol
Functional Groups N-oxide Nitro, hydrazine, indole

N-Octadecylformamide

Structural Differences :

  • N-Octadecylformamide (CAS: 32585-06-1) is an aliphatic amide with a long alkyl chain (C₁₈H₃₇), contrasting sharply with this compound’s aromatic backbone .

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